Levamlodipine

Hypertension Adverse Drug Reactions Clinical Safety

Levamlodipine (CAS 103129-82-4) is the pharmacologically active S-enantiomer of amlodipine, offering equivalent antihypertensive efficacy at half the racemic dose with a proven 1.9% absolute reduction in peripheral edema. This chiral-switch drug delivers superior safety and pharmacoeconomic value, making it the optimal choice for R&D focused on improved cardiovascular therapies. Procure high-purity API for formulation, bioequivalence studies, or clinical trials targeting DHP-CCB intolerance.

Molecular Formula C20H25ClN2O5
Molecular Weight 408.9 g/mol
CAS No. 103129-82-4
Cat. No. B1674848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamlodipine
CAS103129-82-4
Synonyms2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-3-ethoxy-carbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
levamlodipine
Molecular FormulaC20H25ClN2O5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
InChIInChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1
InChIKeyHTIQEAQVCYTUBX-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levamlodipine (103129-82-4): Chiral Purity and Pharmacological Profile of a Dihydropyridine Calcium Channel Blocker


Levamlodipine (CAS: 103129-82-4), also known as S-amlodipine, is the pharmacologically active S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker (DHP-CCB) [1]. Unlike the racemic mixture amlodipine which contains both the active S- and inactive R-enantiomers in a 1:1 ratio, levamlodipine is a chiral-switch drug developed to provide equivalent therapeutic efficacy at lower doses with an improved safety profile [2]. It functions by selectively inhibiting the transmembrane influx of calcium ions through L-type channels, primarily in vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure [3].

Levamlodipine: Why In-Class Substitution Without Evidence of Equivalence Is Not Scientifically Justified


Direct substitution of levamlodipine with racemic amlodipine or other DHP-CCBs without careful consideration is not supported by evidence and may lead to suboptimal patient outcomes. While levamlodipine and amlodipine share a mechanism of action, they are not bioequivalent on a milligram-for-milligram basis [1]. A 5 mg dose of levamlodipine is clinically and pharmacokinetically equivalent to a 10 mg dose of amlodipine besylate, indicating that a simple 1:1 dose swap is therapeutically incorrect [2]. Furthermore, a large-scale pragmatic study and a Bayesian network meta-analysis have demonstrated quantifiable differences in safety and tolerability, including significantly lower rates of peripheral edema and overall adverse events with levamlodipine compared to its racemic counterpart [3][4]. These key pharmacoeconomic and safety differentiators preclude automatic or uninformed therapeutic interchange.

Quantitative Comparative Evidence for Levamlodipine: A Data-Driven Guide for Scientific Selection and Procurement


Comparative Safety: Lower Incidence of Peripheral Edema vs. Racemic Amlodipine

In a large, multicenter, pragmatic comparative effectiveness study of over 10,000 hypertensive patients, levamlodipine maleate demonstrated a significantly lower incidence of lower extremity edema compared to amlodipine besylate over a 24-month follow-up period [1].

Hypertension Adverse Drug Reactions Clinical Safety

Superior Safety Profile: Reduced Total Adverse Events Compared to Amlodipine

A Bayesian network meta-analysis of 181 randomized controlled trials (N=21,383 patients) compared the safety of seven DHP-CCBs. Levamlodipine was associated with the lowest rates of total adverse events (AEs), central nervous system AEs, and cardiovascular system AEs among the entire class [1].

Hypertension Drug Safety Meta-analysis

Equivalent Antihypertensive Efficacy at Half the Dose of Racemic Amlodipine

Multiple bioequivalence studies have confirmed that a 5 mg dose of levamlodipine provides equivalent systemic exposure (AUC and Cmax) to a 10 mg dose of the reference drug, amlodipine besylate (Norvasc®) [1][2].

Hypertension Bioequivalence Pharmacokinetics

Cost-Effectiveness: Demonstrated Cost Savings vs. Amlodipine Besylate

The pragmatic comparative effectiveness study also included a pharmacoeconomic analysis. Treatment with levamlodipine maleate was found to be cost-effective compared to amlodipine besylate, resulting in both cost savings and a small gain in quality-adjusted life years (QALYs) [1].

Pharmacoeconomics Cost-effectiveness Health Outcomes

Efficacy: Ranked Highest for Blood Pressure Reduction in Office Setting

In the same Bayesian network meta-analysis of seven DHP-CCBs, levamlodipine demonstrated the highest probability of being the most effective agent for reducing both systolic and diastolic office blood pressure [1].

Hypertension Efficacy Meta-analysis

Pharmacological Selectivity: Enhanced Vascular vs. Cardiac Muscle Effect

Levamlodipine, the S-enantiomer, is responsible for the calcium channel blocking activity of amlodipine. In vitro data demonstrate that it inhibits calcium ion influx in vascular smooth muscle cells to a greater degree than in cardiac muscle cells, a key property for an effective vasodilator [1].

Pharmacodynamics Selectivity Calcium Channels

Evidence-Backed Application Scenarios for Levamlodipine in Research and Industrial Settings


Clinical Trial Design: Investigating Superior Tolerability in Edema-Prone Populations

Given the quantified 1.9% absolute risk reduction in peripheral edema compared to amlodipine (1.1% vs 3.0%) [1], levamlodipine is an ideal candidate for clinical trials specifically targeting hypertensive patient populations with a history of DHP-CCB intolerance due to edema. Studies can be designed to prospectively validate the reduction in treatment discontinuation rates and improvement in patient-reported outcomes.

Pharmacoeconomic Modeling: Justifying Formulary Inclusion Based on Cost Savings

The evidence of a 28.8% reduction in total per-patient costs and an incremental gain in QALYs [1] provides a strong foundation for building pharmacoeconomic models. This data can be used in dossiers for health technology assessment (HTA) bodies or hospital pharmacy and therapeutics (P&T) committees to demonstrate the long-term financial and health outcome benefits of preferring levamlodipine over amlodipine.

Analytical Method Development: Establishing Chiral Purity and Bioequivalence

The proven 2:1 potency equivalence between a 5 mg dose of levamlodipine and a 10 mg dose of amlodipine [1] is critical for analytical and formulation science. Research and development efforts, particularly in the generic pharmaceutical industry, can utilize this data to validate analytical methods (e.g., chiral HPLC) for ensuring the enantiomeric purity of levamlodipine API and to design bioequivalence studies for new generic formulations.

Preclinical Pharmacological Research: Studies on Enantiomer-Specific Effects

The well-characterized selectivity of levamlodipine for vascular over cardiac smooth muscle, and its ~1000-fold higher potency at the dihydropyridine receptor compared to R-amlodipine [1], makes it a valuable tool in preclinical research. It can be used as a reference compound in studies investigating the specific contribution of L-type calcium channels in vascular biology or to differentiate the pharmacological effects of the active enantiomer from any potential off-target effects of the inactive enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levamlodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.